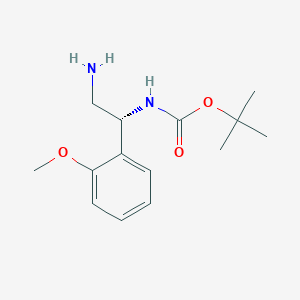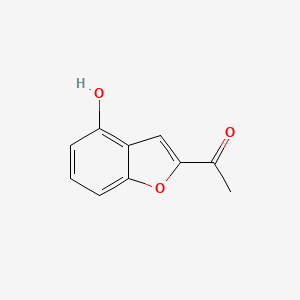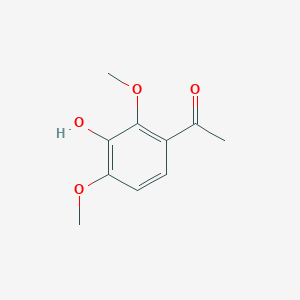
1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone
Vue d'ensemble
Description
“1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone” is a chemical compound with the linear formula C10H12O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string OC1=C(C(C(C)=O)=CC=C1OC)OC . The molecular weight is 180.2005 .
Applications De Recherche Scientifique
Pyrolysis Product Identification
- Identification of Pyrolysis Products : A study by Texter et al. (2018) on the pyrolysis products of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) revealed several pyrolysis products, providing insights into the stability and potential inhalation risks of such substances. This research is essential for understanding the transformation of substances under heat and their potential inhalation risks (Texter et al., 2018).
Chemical Synthesis and Reactions
Condensation Reactions : Moskvina et al. (2015) demonstrated the use of 1-(2,4-dihydroxyphenyl)ethanone in condensation reactions with N,N-dimethylformamide dimethyl acetal. This process results in heterocyclization to produce isoflavones, showcasing the chemical versatility of compounds related to 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone (Moskvina et al., 2015).
Baeyer-Villiger Oxidation Studies : Research by Gambarotti and Bjørsvik (2015) explored the Baeyer-Villiger oxidation of acetophenones, including compounds similar to this compound. Their work provided insight into the organic peracid oxidation mechanisms, crucial for understanding chemical transformations in various compounds (Gambarotti & Bjørsvik, 2015).
Photophysical and Fluorescence Studies
- Photophysical Investigation : A study by Asiri et al. (2017) on the photophysical properties of DMHP dye, synthesized from a reaction involving a compound structurally related to this compound, provided insights into its solvatochromic properties and potential applications in fluorescence-based studies (Asiri et al., 2017).
Crystallographic and Vibrational Studies
- Crystallographic Analysis : Research by Kumar et al. (2015) on the molecular structure of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, a compound with a structural resemblance to this compound, provided valuable information on its crystallographic and vibrational characteristics. This type of study is crucial for understanding the structural properties of such compounds (Kumar et al., 2015).
Antimicrobial and Biological Activity
Antimicrobial Studies : Wanjari (2020) explored the synthesis and antimicrobial activity of a compound closely related to this compound. This research contributes to the understanding of the antimicrobial properties and potential pharmaceutical applications of such compounds (Wanjari, 2020).
Anti-inflammatory, Antioxidant, and Antimicrobial Agents : Bandgar et al. (2009) synthesized a series of compounds involving 1-(2,4-dimethoxy-phenyl)ethanone and assessed their anti-inflammatory, antioxidant, and antimicrobial properties. This research highlights the potential therapeutic applications of compounds related to this compound (Bandgar et al., 2009).
Mécanisme D'action
Target of Action
The primary targets of 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
It has been demonstrated that similar compounds can undergo condensation reactions with n,n-dimethylformamide dimethyl acetal, leading to heterocyclization to give an isoflavone . This suggests that this compound may interact with its targets in a similar manner, but further studies are needed to confirm this.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is also unknown. The compound’s predicted density is 1172±006 g/cm3 , which might influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential to undergo condensation reactions
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially affecting their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, influencing cellular functions. The compound’s molecular interactions are crucial for its biochemical activity, and understanding these interactions helps elucidate its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, potentially leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies can result in alterations in cellular processes and functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s availability and activity within different cellular compartments, influencing its overall biochemical effects .
Propriétés
IUPAC Name |
1-(3-hydroxy-2,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(11)7-4-5-8(13-2)9(12)10(7)14-3/h4-5,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUBOGMCVKRPOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347152 | |
| Record name | 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23133-83-7 | |
| Record name | 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-((9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-1,2,3,9,10,12,13,15-octahydrobenzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)acetamide](/img/structure/B3326041.png)

![Lacosamide impurity I [EP]](/img/structure/B3326056.png)
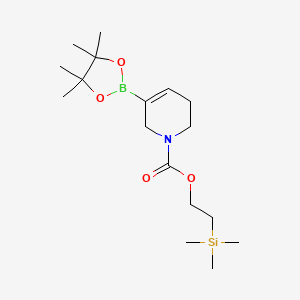
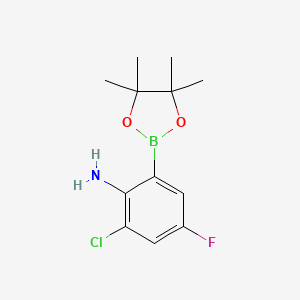
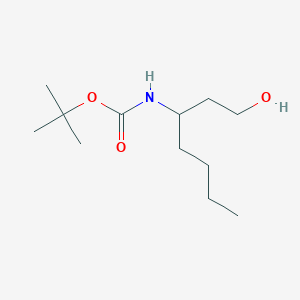
![8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3326097.png)



![(11bR)-4-Hydroxy-2,6-di(naphthalen-1-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3326128.png)
